molecular formula C14H15NO4 B8361403 2,4-Dimethoxy-3-carbethoxyquinoline

2,4-Dimethoxy-3-carbethoxyquinoline

Cat. No.: B8361403
M. Wt: 261.27 g/mol
InChI Key: MQSRIZPXSLOTND-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-carbethoxyquinoline is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, offers a range of possibilities for research and industrial applications.

Preparation Methods

The synthesis of 2,4-Dimethoxy-3-carbethoxyquinoline typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

2,4-Dimethoxy-3-carbethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions using boron reagents and palladium catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce various quinoline alcohols.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-carbethoxyquinoline involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to their biological effects . The specific pathways and targets depend on the particular application and the modifications made to the quinoline scaffold.

Comparison with Similar Compounds

2,4-Dimethoxy-3-carbethoxyquinoline can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 2,4-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(16)11-12(17-2)9-7-5-6-8-10(9)15-13(11)18-3/h5-8H,4H2,1-3H3

InChI Key

MQSRIZPXSLOTND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dimethoxyquinoline (11.5 g, 60.8 mmol) in anhydrous THF was added dropwise n-BuLi (2.5 M in hexane, 48.6 mL, 122 mmol) at 0° C. After stirring for 1.5 h at 0° C., the mixture was added to a solution of ethyl chloroformate in anhydrous THF and stirred at 0° C. for additional 30 min and then at room temperature overnight. The reaction mixture was poured into water and extracted with CH2Cl2. The organic layer was dried over Na2SO4 and concentrated under vacuum. The resulting residue was purified by column chromatography (petroleum ether/EtOAc=50/1) to give ethyl 2,4-dimethoxyquinoline-3-carboxylate (9.6 g, 60%).
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